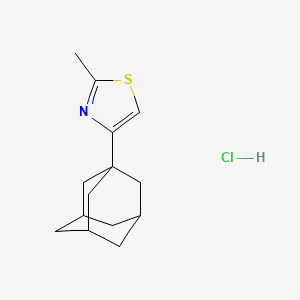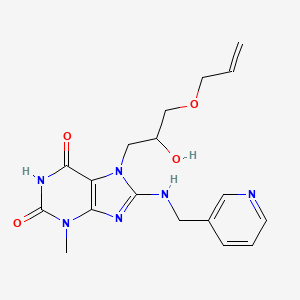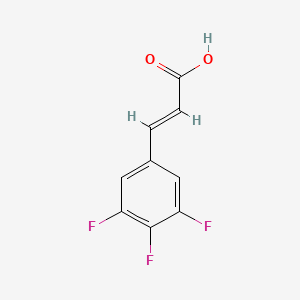
C14H20ClNS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “C14H20ClNS” is also known as 3-[3-chloro-4-(thian-4-yl)phenyl]propan-1-amine . It has a molecular weight of 269.8333 g/mol . The SMILES string representation of this compound is NCCCc2ccc(C1CCSCC1)c(Cl)c2 .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques . For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) identifies information through absorption and emission of light in the infrared region .
Chemical Reactions Analysis
The analysis of chemical reactions often involves determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . This is particularly relevant in systems of chemical reactions, such as those that might be involved in the synthesis or degradation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in various contexts . These properties can include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .
科学的研究の応用
Catalytic Transformation in C1 Chemistry
Research in C1 chemistry, including the transformation of molecules like CO, CO2, and CH4, is crucial for producing clean fuels and chemicals. In this context, Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for such transformations. Studies have demonstrated their effectiveness in catalyzing reactions involving C1 molecules, highlighting their potential in sustainable energy production and chemical manufacturing (Cui, Zhang, Hu, & Bu, 2019).
Zeolite-Based Catalysts in C1 Chemistry
Zeolites have been identified as highly efficient solid catalysts in the chemical industry, particularly for C1 chemistry. The integration of zeolites with metallic catalytic species has shown significant promise in producing various hydrocarbons and oxygenates from C1 molecules. Key descriptors of zeolites, such as framework topologies and Brønsted acidities, have been studied to understand their significance in catalytic performance for C1 chemistry transformations (Zhang, Yu, & Corma, 2020).
Non-Thermal Plasma Catalysis in C1 Chemistry
Non-thermal plasma (NTP) activated heterogeneous catalysis offers advantages in C1 chemistry, such as energy efficiency and mild reaction conditions. This area of research has shown promising developments, including hydrogenation and reforming reactions involving CO2, CH4, and CH3OH. The interactions in NTP-catalyst systems and the potential of tailored catalysts for NTP-catalysis are key areas of investigation (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).
C1 Catalysis for Conversion of Carbon-Containing Compounds
C1 catalysis, focusing on converting simple carbon-containing compounds into valuable chemicals and fuels, has seen significant advancements. Research has benefited from technological developments, material synthesis methods, and computational simulation capabilities. The progress in reaction mechanisms, active-site identification, and efficient catalysts in C1 catalysis is noteworthy (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. General safety guidelines for handling chemicals include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
Future directions in the study of this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its interactions with biological systems, and exploring potential uses in various fields .
特性
IUPAC Name |
4-(1-adamantyl)-2-methyl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NS.ClH/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14;/h8,10-12H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDLTJWNGKRMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2659216.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2659217.png)


![Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2659224.png)
![6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride](/img/structure/B2659225.png)
![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)

![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2659230.png)

![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)
![benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2659236.png)
![N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B2659237.png)

